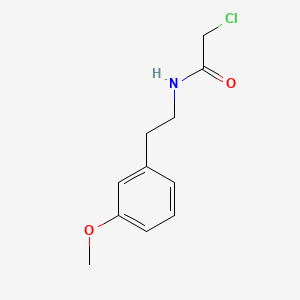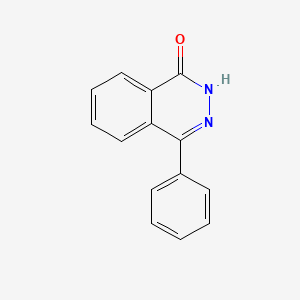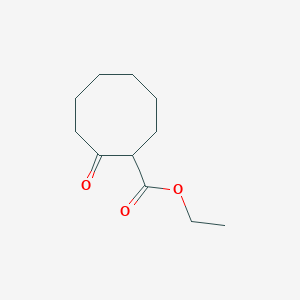
Ethyl 2-oxo-1-cyclooctanecarboxylate
Vue d'ensemble
Description
Ethyl 2-oxo-1-cyclooctanecarboxylate (ECC) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a cyclic ester of cyclooctane with a molecular weight of approximately 166.1 g/mol. ECC has been found to possess a variety of biochemical and physiological effects and has been studied for its potential to act as a catalyst in a number of reactions.
Applications De Recherche Scientifique
Ring Expansion Reactions
Ethyl 2-oxo-1-cyclooctanecarboxylate is utilized in novel ring expansion reactions. For instance, when treated with tBuOH-tBuOK, it affords unusual ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and related compounds in various yields (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).
Catalyst in Michael Addition
This compound has been used in the Michael addition of β-keto esters to methyl vinyl ketone (MVK). In the presence of a pentacoordinate organosilicate, it reacts with MVK to produce ethyl 2-oxo-1-(3-oxo-1-butyl)-1-cyclohexanecarboxylate in high yield. This demonstrates its potential as a catalyst or reactant in organic synthesis processes (Tateiwa & Hosomi, 2001).
Synthesis of Fluorescent Dyes
This compound has been involved in the synthesis of new fluorescent dyes. These dyes have demonstrated excellent orientation parameters in nematic liquid crystals, indicating high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their local anesthetic and antiarrhythmic activity. Some compounds showed comparable activity to known drugs, indicating its potential in medicinal chemistry (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).
Synthesis of Heterocyclic Compounds
This compound is also used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its utility in creating complex heterocyclic structures, which are important in various chemical and pharmaceutical applications (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Photochemical Reactions
In photochemical studies, ethyl 2-oxo-1-cyclohexanecarboxylate underwent reactions in alcoholic solutions, forming various ω-alkoxycarbonylesters. This demonstrates its role in facilitating photochemical transformations, which are critical in synthetic chemistry (Tokuda, Watanabe, & Itoh, 1978).
Synthesis of 2H-pyran Derivatives
Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, including this compound, have been used in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates. This process produces spiro-cyclobutene derivatives, which are precursors to electron-deficient 1,3-dienes and subsequently to 2H-pyran derivatives, showing its versatility in complex organic syntheses (Yavari & Bayat, 2003).
Catalysis in Coupling Reactions
It has also been employed as a ligand in copper-catalyzed coupling reactions. This usage underscores its role in facilitating the synthesis of a variety of organic compounds, including N-arylamides and aryl ethers, under mild conditions (Lv & Bao, 2007).
Noble Metal Compound Syntheses
This compound has been a subject in the study of noble metal compound syntheses, specifically in the carbonylation of cyclooctadienes. Such research is crucial for the development of new catalytic processes in organic chemistry (Tsuji, Hosaka, Kiji, & Susuki, 1966).
Ultrasonic Synthesis in Cycloaddition Reactions
In another innovative application, ultrasonic synthesis methods have been used for the cycloaddition reaction of ethyl propiolate with this compound. The study of these reactions contributes to the understanding of regioselectivity in organic synthesis (Aboelnaga, Hagar, & Soliman, 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-oxo-1-cyclooctanecarboxylate is a β-keto ester
Mode of Action
This compound undergoes a Michael addition with 3-buten-2-one (methyl vinyl ketone, MVK) in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to afford the corresponding 1,4-adduct . This reaction is a type of conjugate addition, which is a fundamental process in organic chemistry and biochemistry.
Analyse Biochimique
Biochemical Properties
Ethyl 2-oxo-1-cyclooctanecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It undergoes Michael addition with methyl vinyl ketone in the presence of potassium bis(1,2-benzenediolato)phenylsilicate to form a 1,4-adduct . This reaction highlights its interaction with enzymes and proteins that facilitate such additions. The nature of these interactions involves the formation of covalent bonds between the compound and the enzyme’s active site, leading to the formation of new chemical entities.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . The compound can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, it can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which toxicity increases. These studies highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is essential for its activity and function, influencing its efficacy in biochemical reactions and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 2-oxocyclooctane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDCHCBNASPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280892 | |
| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4017-56-5 | |
| Record name | 4017-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4017-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxo-1-cyclooctanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 2-oxo-1-cyclooctanecarboxylate in the research presented?
A1: this compound serves as a reactant in the investigated Michael addition reaction. [] The research focuses on demonstrating the efficacy of a pentacoordinate organosilicate catalyst in facilitating the Michael addition of various β-keto esters, including this compound, to 3-buten-2-one (methyl vinyl ketone). The reaction with this compound yields the corresponding 1,4-adduct, albeit in moderate yield compared to some other tested β-keto esters. []
Q2: Are there any details about the specific yield or reaction conditions for the Michael addition using this compound?
A2: While the research paper states that the reaction with this compound produces the 1,4-adduct in "moderate" yield, it doesn't specify the exact yield percentage. [] Similarly, specific reaction conditions (temperature, solvent, reaction time, etc.) are not provided for this particular reaction. Further investigation into the supporting information or contacting the authors directly might provide additional details.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
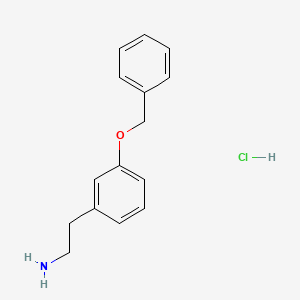
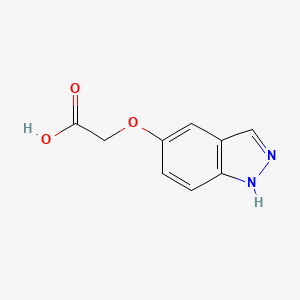
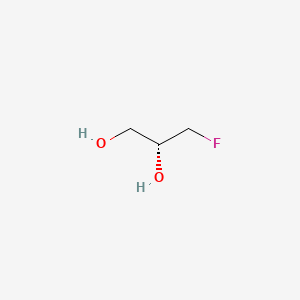
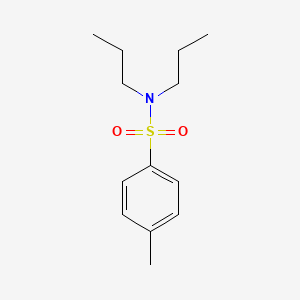
![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)
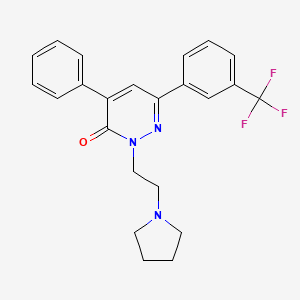

![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)

